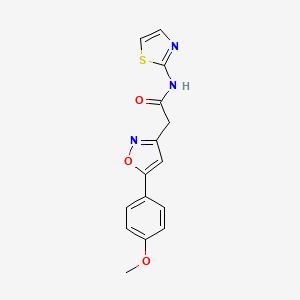

2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S/c1-20-12-4-2-10(3-5-12)13-8-11(18-21-13)9-14(19)17-15-16-6-7-22-15/h2-8H,9H2,1H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZKXONXFKTZOTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide is a synthetic compound belonging to the class of isoxazole derivatives. This compound has garnered interest in various fields of medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews its biological activity based on diverse research findings, highlighting case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Isoxazole ring : A five-membered heterocyclic structure containing nitrogen and oxygen.

- Thiazole moiety : Imparts unique chemical properties and potential biological activity.

- Methoxyphenyl group : Enhances lipophilicity and may influence biological interactions.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity. A study evaluated its effectiveness against various bacterial strains, revealing the following Minimum Inhibitory Concentration (MIC) values:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Staphylococcus aureus | 0.0048 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These results suggest that the compound possesses potent antibacterial properties, potentially making it a candidate for further development in treating bacterial infections .

Antifungal Activity

The compound also demonstrates antifungal properties. In vitro studies have shown its effectiveness against common fungal pathogens:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

These findings indicate that the compound could be explored for therapeutic applications in antifungal treatments .

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. Research focusing on its cytotoxic effects on cancer cell lines has shown promising results, with significant inhibition of cell proliferation observed at micromolar concentrations. The mechanisms of action are believed to involve apoptosis induction and cell cycle arrest .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

-

Case Study on Antibacterial Efficacy :

- A study tested the compound against multi-drug resistant strains of bacteria, demonstrating a notable reduction in bacterial load in treated groups compared to controls.

- The study concluded that the compound could be a valuable addition to existing antibacterial therapies.

-

Case Study on Antifungal Properties :

- In another investigation, the compound was tested against clinical isolates of Candida species, showing effective inhibition comparable to standard antifungal agents.

Structure-Activity Relationship (SAR)

The biological activity of isoxazole derivatives is often influenced by their structural components. Modifications at specific positions can enhance or diminish their activity:

Chemical Reactions Analysis

Substitution Reactions

The thiazole and isoxazole rings participate in nucleophilic and electrophilic substitutions due to their aromatic heterocyclic nature.

Key Examples:

- Bromination of the thiazole ring (as in ) proceeds regioselectively at the 5-position, yielding intermediates for further functionalization.

- The isoxazole ring undergoes Knoevenagel condensation with aldehydes to form extended conjugated systems .

Hydrolysis and Acylation

The acetamide linker and heterocycles are susceptible to hydrolysis or re-acylation under acidic/basic conditions.

Experimental Data:

- Hydrolysis of the acetamide group produces 2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetic acid and 2-aminothiazole.

- Re-acylation with acryloyl chloride introduces α,β-unsaturated carbonyl groups, enhancing electrophilicity .

Oxidation and Reduction

The electron-rich isoxazole and thiazole rings undergo redox reactions under controlled conditions.

Key Findings:

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Isoxazole Oxidation | KMnO₄, acidic aqueous medium | Ring-opening to form α-ketoamide | |

| Thiazole Reduction | LiAlH₄, THF, 0°C → RT | Thiazolidine derivative |

- Oxidation of the isoxazole ring with KMnO₄ cleaves the N-O bond, generating a ketone intermediate .

- LiAlH₄ reduces the thiazole’s C=N bond, yielding a saturated thiazolidine structure .

Cycloaddition and Ring Formation

The isoxazole moiety participates in 1,3-dipolar cycloadditions, while the thiazole ring can form fused heterocycles.

Notable Examples:

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Nitrile oxides, heat | Isoxazolo-isoxazole fused systems | |

| Thiazole-Alkyne Coupling | CuI, Pd(PPh₃)₄, DMF | Thiazolo-pyridine hybrids |

- Cycloaddition with nitrile oxides expands the isoxazole into bicyclic systems .

- Sonogashira coupling on the thiazole ring enables access to π-conjugated architectures .

Biological Activity Correlations

Specific reactions directly influence bioactivity:

Comparison with Similar Compounds

Table 1: Substituent Effects on Physicochemical Properties

Key Observations :

- Methoxy-substituted compounds (e.g., 4b) exhibit higher melting points compared to fluoro- or bromo-substituted analogues, likely due to enhanced crystallinity from polar interactions .

- The nitrobenzo[d]thiazol-2-yl group in 4a–4d introduces electron-withdrawing effects, contrasting with the simpler thiazol-2-yl group in the main compound.

Core Heterocycle Modifications

Table 2: Impact of Core Heterocycle on Bioactivity

Key Observations :

- Thiadiazole derivatives (e.g., in ) show potent anticonvulsant activity, suggesting that core heterocycle choice significantly influences target engagement .

- Isoxazole-based compounds (e.g., HJC0726) demonstrate activity as EPAC antagonists, highlighting the versatility of this scaffold in modulating diverse biological pathways .

Table 3: NMR and MS Data for Selected Analogues

Key Observations :

- Benzylidene protons in 4b resonate at higher δ values (~7.8 ppm) due to conjugation with the electron-withdrawing dioxothiazolidinone core .

- Isoxazole protons in compound 6 () appear as doublets at ~8 ppm, consistent with deshielding by adjacent electronegative atoms .

Substituent-Driven Activity Trends

- Electron-Donating Groups (e.g., 4-OCH₃) : Enhance solubility and π-stacking interactions, as seen in the high melting point of 4b (259–261°C) .

- Electron-Withdrawing Groups (e.g., 4-NO₂ in ): Increase metabolic stability but may reduce bioavailability due to higher polarity.

- Halogen Substituents (e.g., 4-F, 4-Br) : Improve lipophilicity and membrane permeability, critical for CNS-targeting agents like anticonvulsants .

Q & A

Basic: What are the recommended synthetic routes for 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide, and how are intermediates characterized?

Answer:

A stepwise synthesis approach is commonly employed. For example, analogous thiazole-acetamide derivatives are synthesized via:

Condensation reactions : Reacting 5-(4-methoxyphenyl)isoxazole-3-carbaldehyde with thiazol-2-amine in acetic acid under reflux, followed by acetylation using chloroacetyl chloride .

Purification : Recrystallization from dimethylformamide (DMF)/acetic acid mixtures yields pure crystals.

Characterization : Intermediates and final products are validated via IR (to confirm amide C=O stretches at ~1650–1700 cm⁻¹), ¹H/¹³C NMR (to verify aromatic protons and methoxy groups), and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., cell growth inhibition vs. enzyme modulation)?

Answer:

Discrepancies often arise from assay conditions or target selectivity. For instance:

- In vitro cell growth inhibition (e.g., GPmean = 22.40% in ) may conflict with enzyme inhibition (e.g., TMEM16A/ANO1 chloride channel blocking in ).

- Mitigation strategies :

Basic: What spectroscopic and chromatographic methods are critical for purity assessment?

Answer:

- HPLC : Purity ≥98% confirmed via reverse-phase C18 columns with UV detection at 254 nm .

- TLC : Monitored using silica gel plates (eluent: ethyl acetate/hexane, 3:7) to track reaction progress .

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: 60.12%, H: 4.52%, N: 16.82% for C₁₆H₁₄N₄O₃S) .

Advanced: How can structural modifications enhance the compound’s pharmacological profile?

Answer:

Key strategies include:

- Isoxazole ring substitution : Introducing electron-withdrawing groups (e.g., -NO₂) at the 4-methoxyphenyl moiety to improve metabolic stability .

- Thiazole optimization : Replacing the thiazol-2-yl group with 5-methylthiazole (as in ) enhances solubility and target affinity .

- Probe design : Conjugating fluorescent tags (e.g., BODIPY) to the acetamide nitrogen enables live-cell imaging of target localization .

Mechanism: What is the hypothesized mode of action for this compound in enzyme inhibition?

Answer:

The acetamide-thiazole core mimics endogenous substrates, as seen in:

- PFOR enzyme inhibition : The amide anion interacts with pyruvate:ferredoxin oxidoreductase (PFOR), disrupting anaerobic metabolism .

- TMEM16A/ANO1 blockade : The 4-methoxyphenylisoxazole moiety occupies a hydrophobic pocket, validated via mutagenesis studies (e.g., E654A mutants abolish inhibition) .

Safety: What protocols are recommended for safe handling and storage?

Answer:

- Storage : Keep at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the acetamide group .

- Handling : Use fume hoods, nitrile gloves, and avoid aqueous solutions (risk of thiazole ring degradation) .

- Waste disposal : Incinerate at >800°C to prevent environmental release of toxic byproducts .

Advanced: How do in vitro bioactivity results translate to in vivo models?

Answer:

While in vitro data (e.g., IC₅₀ = 1.2 µM for cancer cell lines in ) may not directly predict in vivo efficacy, researchers can:

- Optimize pharmacokinetics : Introduce PEGylated prodrugs to enhance bioavailability .

- Validate efficacy : Use xenograft models (e.g., HCT116 colorectal cancer) with doses adjusted for plasma protein binding (>90% in rodents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.